1,3,5-Trimethylhexahydro-1,3,5-triazine

Catalog No.
S702170
CAS No.
108-74-7
M.F
C6H15N3
M. Wt
129.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trimethylhexahydro-1,3,5-triazine

CAS Number

108-74-7

Product Name

1,3,5-Trimethylhexahydro-1,3,5-triazine

IUPAC Name

1,3,5-trimethyl-1,3,5-triazinane

Molecular Formula

C6H15N3

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C6H15N3/c1-7-4-8(2)6-9(3)5-7/h4-6H2,1-3H3

InChI Key

DPMZXMBOYHBELT-UHFFFAOYSA-N

SMILES

CN1CN(CN(C1)C)C

Canonical SMILES

CN1CN(CN(C1)C)C

Potential as a Corrosion Inhibitor:

Research suggests that 1,3,5-Trimethylhexahydro-1,3,5-triazine possesses potential as a corrosion inhibitor for various metals, including steel and copper. Studies have shown that it effectively adsorbs onto metal surfaces, forming a protective film that hinders the interaction between the metal and corrosive agents []. This film formation mechanism is attributed to the presence of nitrogen atoms in the triazine ring, which can interact with the metal surface through lone pair electrons [].

Applications in Fuel Additives:

1,3,5-Trimethylhexahydro-1,3,5-triazine has been explored as a potential additive for fuels due to its anti-knock properties. Studies indicate that it can improve the octane rating of fuels, thereby reducing engine knocking and improving combustion efficiency []. Additionally, it may act as a fuel stabilizer, preventing the formation of gum deposits and improving fuel storage stability [].

1,3,5-Trimethylhexahydro-1,3,5-triazine is a heterocyclic compound characterized by its molecular formula C6H15N3C_6H_{15}N_3 and a molecular weight of approximately 129.2034 g/mol. This compound belongs to the class of hexahydro-1,3,5-triazines, which are derived from the reduction of 1,3,5-triazine. The structure consists of a six-membered ring containing three nitrogen atoms and three carbon atoms, where the nitrogen atoms are part of the triazine framework and are bonded to methyl groups at the 1, 3, and 5 positions .

Typical for triazine derivatives:

  • Condensation Reactions: It can be synthesized through the condensation of formaldehyde with primary amines. For instance:
    3RCHO+3NH3(RCHNH)3+3H2O3\text{RCHO}+3\text{NH}_3\rightarrow (\text{RCHNH})_3+3\text{H}_2\text{O}
  • Hydrolysis: In the presence of water or acidic conditions, it may hydrolyze to form corresponding amines and aldehydes.
  • Oxidation: The compound can be oxidized to form various nitrogen-containing compounds.

Research indicates that 1,3,5-trimethylhexahydro-1,3,5-triazine exhibits biological activity that may include:

  • Allergenic Potential: It has been noted to cause allergic skin reactions and serious eye damage in certain concentrations .
  • Pharmacological Effects: Some studies suggest potential applications in pharmaceuticals due to its structural properties that may interact with biological systems.

The synthesis of 1,3,5-trimethylhexahydro-1,3,5-triazine typically involves:

  • Condensation Method: The most common method includes the reaction of formaldehyde with methylamine:
    3CH2O+3H2NCH3(CH2NCH3)3+3H2O3\text{CH}_2\text{O}+3\text{H}_2\text{NCH}_3\rightarrow (\text{CH}_2\text{NCH}_3)_3+3\text{H}_2\text{O}

This reaction yields the desired triazine with high efficiency .

1,3,5-Trimethylhexahydro-1,3,5-triazine finds applications in various fields:

  • Industrial Uses: It is utilized as a precursor in the synthesis of other nitrogen-containing compounds.
  • Agricultural Chemistry: Its derivatives may serve as agrochemicals or in pesticide formulations.
  • Pharmaceuticals: Potential use in drug development due to its biological activity.

Interaction studies involving 1,3,5-trimethylhexahydro-1,3,5-triazine focus on its reactivity with other chemical species:

  • Ligand Behavior: It functions as a tridentate ligand in coordination chemistry. For instance, it forms complexes with transition metals like molybdenum .
  • Reactivity with Isocyanates: Studies have shown that it can react with isocyanates to form more complex structures.

Several compounds share structural features with 1,3,5-trimethylhexahydro-1,3,5-triazine. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
Hexahydro-1,3,5-triazineParent compoundLacks methyl substitutions; more reactive
1-Methylhexahydro-1,3,5-triazineMonomethyl derivativeLess steric hindrance; different reactivity
N,N,N'-trimethylhexahydro-1,3,5-triazineTri-substituted derivativeMore stable than unsubstituted variants
TrimethylolpropanePolyol compoundDifferent functional groups; used in resins

The unique aspect of 1,3,5-trimethylhexahydro-1,3,5-triazine lies in its specific arrangement of methyl groups on the triazine ring which affects its stability and reactivity compared to related compounds .

Physical Description

Liquid

XLogP3

0.4

Boiling Point

162.75 °C

Melting Point

-27.0 °C

UNII

91CT72PELC

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 72 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 71 of 72 companies with hazard statement code(s):;
H226 (84.51%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (98.59%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (97.18%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (97.18%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (32.39%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (28.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (85.92%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (97.18%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

108-74-7

Wikipedia

1,3,5-trimethyl-1,3,5-triazacyclohexane

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Petroleum refineries
Used in pipelines
1,3,5-Triazine, hexahydro-1,3,5-trimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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